5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
This compound is a 1,3-oxazole derivative characterized by a carbonitrile group at position 4, a 4-(piperidine-1-sulfonyl)phenyl substituent at position 2, and a 3-(dimethylamino)propylamino moiety at position 5 (Figure 1). The carbonitrile group is a common pharmacophore in agrochemicals and pharmaceuticals, suggesting possible biological activity .
For instance, highlights the use of bis-3-oxopropanenitrile (4) in reactions with diazonium salts or pyrazole intermediates to form hydrazones or fused heterocycles, which could inform plausible synthetic routes for this compound .
Properties
IUPAC Name |
5-[3-(dimethylamino)propylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-24(2)12-6-11-22-20-18(15-21)23-19(28-20)16-7-9-17(10-8-16)29(26,27)25-13-4-3-5-14-25/h7-10,22H,3-6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEHUDAXMBWYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Sulfonyl Group: This step involves sulfonylation reactions using piperidine and suitable sulfonylating agents.
Attachment of the Dimethylamino Propyl Chain: This step can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Carbonitrile-Containing Compounds
Research Findings and Limitations
- Synthetic Pathways : suggests that reactions of β-ketonitriles with amines (e.g., pyrazole intermediates) could be adapted for synthesizing the target compound, though direct validation is needed .
- Contradictions/Gaps: The evidence focuses on pyrazole and pyridazinone derivatives, limiting direct comparison with oxazole-based structures. Further studies are required to elucidate the target compound’s reactivity and bioactivity.
Biological Activity
The compound 5-{[3-(dimethylamino)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxazole Ring : A five-membered ring containing nitrogen and oxygen, contributing to the compound's reactivity.
- Piperidine Sulfonyl Group : Known for its role in modulating biological activity.
- Dimethylamino Propyl Chain : Enhances solubility and bioavailability.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Oxazole Ring | Contributes to reactivity and biological activity |
| Piperidine Sulfonyl Group | Modulates interaction with biological targets |
| Dimethylamino Propyl Chain | Increases solubility and bioavailability |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may inhibit enzyme activity or modulate receptor function, leading to alterations in cellular signaling pathways.
Case Studies and Research Findings
- Antibacterial Activity : A series of compounds similar to the target compound were evaluated for antibacterial properties. The results indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Compounds with piperidine moieties showed significant antibacterial effects, suggesting a similar potential for our compound of interest .
- Enzyme Inhibition : Studies have demonstrated that derivatives containing the oxazole and piperidine structures exhibit strong inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease. For instance, certain synthesized compounds displayed IC50 values as low as 0.63 µM against AChE, indicating potent enzyme inhibition capabilities .
- Cellular Signaling Modulation : The compound's ability to modulate signaling pathways has been investigated through docking studies that reveal interactions with amino acids crucial for receptor binding. This suggests potential applications in therapeutic contexts where receptor modulation is beneficial .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
